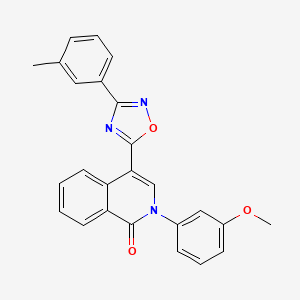![molecular formula C18H13N5O3S B2822505 3-(5-(1-(benzo[d]thiazole-6-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396750-19-8](/img/structure/B2822505.png)
3-(5-(1-(benzo[d]thiazole-6-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several heterocyclic rings including benzo[d]thiazole, azetidine, oxadiazole, and pyridinone. These structural components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain several cyclic structures including a benzo[d]thiazole, an azetidine, an oxadiazole, and a pyridinone . These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
Synthesis and Biological Activity : New classes of thiazole and benzothiazole fused pyranopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, demonstrating selective cytotoxicity to cancer cells over normal cells. These studies suggest the potential of related compounds in cancer research and therapy (Nagaraju et al., 2020). Similar antimicrobial screening has shown the effectiveness of quinoline-oxadiazole-based azetidinone derivatives against various bacterial and fungal strains (Desai & Dodiya, 2014).
Antidiabetic and Renoprotective Effects : Compounds incorporating benzazole, thiazolidinone, and azetidin-2-one derivatives have been synthesized and assessed for their antihyperglycemic and renoprotective activities, with some showing remarkable anti-diabetic potency and significant renoprotective activity. This research indicates the potential application of structurally similar compounds in treating diabetes and protecting renal function (Abeed, Youssef, & Hegazy, 2017).
Antibacterial and Antifungal Properties : Novel benzopyran-2-one derivatives, which include substituted azetidin-2-ones, have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, and antifungal activity against C. albicans, through DNA gyrase-B inhibition. These findings underline the potential of structurally similar compounds for developing new antibacterial and antifungal agents (Hassan et al., 2008).
Direcciones Futuras
Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, it could be interesting to investigate whether this compound exhibits any biological activity, given the presence of several heterocyclic rings that are common in biologically active compounds .
Propiedades
IUPAC Name |
3-[5-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c24-16-12(2-1-5-19-16)15-21-17(26-22-15)11-7-23(8-11)18(25)10-3-4-13-14(6-10)27-9-20-13/h1-6,9,11H,7-8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXWVJRFMYZKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)C4=NC(=NO4)C5=CC=CNC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
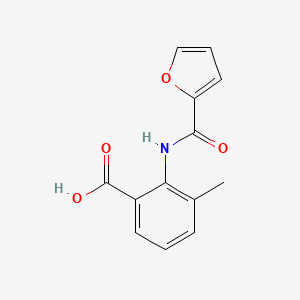
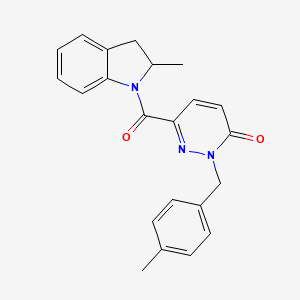
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)
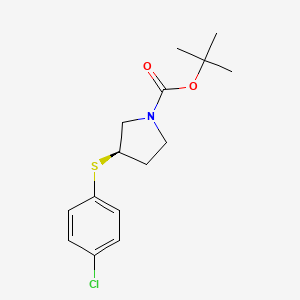
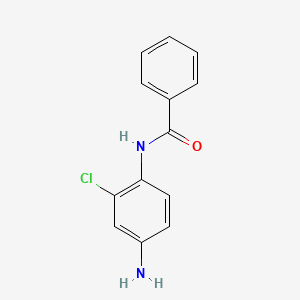
![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)
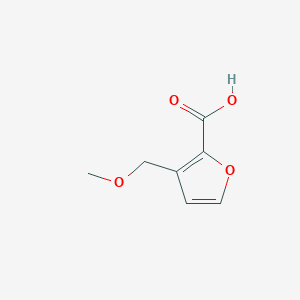
![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)
![8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2822441.png)
